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molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8

4-Fluorobenzo[d][1,3]dioxole

Cat. No. B1339467
M. Wt: 140.11 g/mol
InChI Key: XZOPYMLLBJNBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498468B2

Procedure details

Aliquot 336 (methyltrioctylammonium chloride, 0.63 g, 1.6 mmol), dibromomethane (40.7 g, 234.2 mmol) and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 160 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 2 hours and the resulting dark mixture heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and the layers separated. The aqueous layer was extracted with methylene chloride and the combined organic layers dried (Na2SO4 with charcoal). Filtration and concentration to a constant weight on the rota-vap gave 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.7 g
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrCBr.O.[F:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[C:7]=1[OH:13].[C:14]1(C(=CC=CC=1)O)O>[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-].[Na+].C(Cl)Cl>[F:5][C:6]1[CH:12]=[CH:11][CH:10]=[C:8]2[O:9][CH2:14][O:13][C:7]=12 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(O)=CC=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Three
Name
Quantity
40.7 g
Type
reactant
Smiles
BrCBr
Name
Quantity
31 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with good stirring over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel, condenser and a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture in the flask was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark mixture heated an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (Na2SO4 with charcoal)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration to a constant weight on the rota-vap

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2C(=CC=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 104.2 mmol
AMOUNT: MASS 14.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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